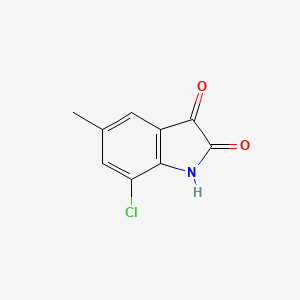
7-Chloro-5-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Chloro-5-methyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-indole-2,3-dione core with a chlorine atom at the 7th position and a methyl group at the 5th position . The InChI code for this compound is 1S/C9H6ClNO2/c1-11-7-5 (8 (12)9 (11)13)3-2-4-6 (7)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 195.6 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Synthetic Versatility and Biological Activity
7-Chloro-5-methyl-1H-indole-2,3-dione, known for its synthetic versatility, is a valuable substrate in organic chemistry. It has been utilized in the synthesis of a diverse range of heterocyclic compounds, such as indoles and quinolines. These compounds are not only significant in drug synthesis but have also been found in mammalian tissues, indicating their potential role as modulators of biochemical processes. The advances in using isatins, the broader family to which this compound belongs, underscore its importance in organic synthesis and its biological and pharmacological properties (Garden & Pinto, 2001).
Heterocyclic Compound Synthesis
The chemical has been a cornerstone in the development of novel spiro and spiroindoline derivatives, showcasing its role in creating complex molecular structures. These compounds are synthesized through reactions involving malonic acid, thionyl chloride, and various arenes, leading to substituted acetophenones and complex spiro compounds. Such derivatives have vast applications, ranging from material science to pharmacology, highlighting the compound's versatility in creating biologically active molecules (Al-Thebeiti, 1994; Al-Thebeiti & El-zohry, 1995).
Drug Synthesis and Material Science
This compound serves as a starting material for synthesizing various heterocyclic systems and drugs. Its derivatives have been explored for their potential in creating new materials and medicinal compounds. For example, benzo[f]indole-4,9-dione derivatives prepared from this compound have shown promising results in drug synthesis and material science applications. These developments emphasize the compound's role in facilitating the creation of new therapeutic agents and materials with unique properties (Nadji-Boukrouche et al., 2015).
Exploration of New Heterocyclic Systems
Research has also focused on synthesizing new heterocyclic systems derived from this compound. These efforts have led to the development of compounds with potential applications in drug discovery and the study of organic chemistry. The synthesis of various derivatives demonstrates the compound's utility in expanding the family of heterocyclic compounds, contributing to the advancement of chemical sciences and pharmacology (Tribak et al., 2017).
Propiedades
IUPAC Name |
7-chloro-5-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICIMUACYTZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
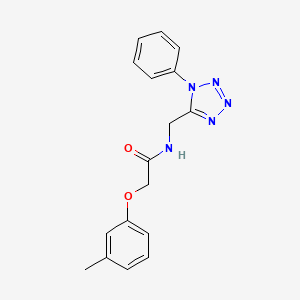

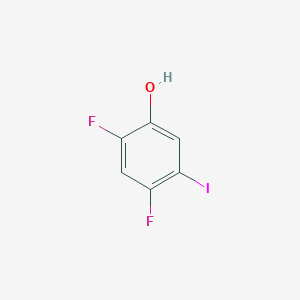
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2663812.png)



![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)
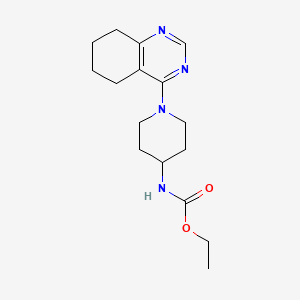
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2663822.png)
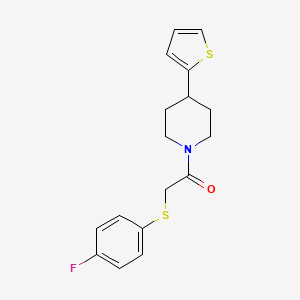
![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)
![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2663829.png)

